REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[C:6]([C:11]3[O:20][C:14]4=[C:15]([NH2:19])[N:16]=[CH:17][CH:18]=[C:13]4[CH:12]=3)[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1.C1C(=O)N([I:28])C(=O)C1>CN(C=O)C>[I:28][C:18]1[CH:17]=[N:16][C:15]([NH2:19])=[C:14]2[O:20][C:11]([C:6]3[CH:7]=[CH:8][CH:9]=[C:10]4[C:5]=3[CH:4]=[CH:3][N:2]=[CH:1]4)=[CH:12][C:13]=12
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
C1=NC=CC2=C(C=CC=C12)C1=CC=2C(=C(N=CC2)N)O1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
8.73 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)I
|
Type
|
CUSTOM
|
Details
|
with stirring over a period of 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added portionwise
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at RT overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with aqueous Na2S2O3
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc (1 L)
|
Type
|
CUSTOM
|
Details
|
the phases separated
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
Water was added to the residue
|
Type
|
CUSTOM
|
Details
|
resulting in the formation of a solid
|
Type
|
STIRRING
|
Details
|
after stirring overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The material was collected by filtration
|
Type
|
WASH
|
Details
|
the filter cake was washed with water and hexane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The material was dried over P2O5 at 50° C. in a high vacuum oven
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
IC1=C2C(=C(N=C1)N)OC(=C2)C2=C1C=CN=CC1=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |